5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide 5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20042285
InChI: InChI=1S/C12H7BrClN5O2/c13-11-4-3-10(21-11)12(20)16-9-5-7(1-2-8(9)14)19-6-15-17-18-19/h1-6H,(H,16,20)
SMILES:
Molecular Formula: C12H7BrClN5O2
Molecular Weight: 368.57 g/mol

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC20042285

Molecular Formula: C12H7BrClN5O2

Molecular Weight: 368.57 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide -

Specification

Molecular Formula C12H7BrClN5O2
Molecular Weight 368.57 g/mol
IUPAC Name 5-bromo-N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C12H7BrClN5O2/c13-11-4-3-10(21-11)12(20)16-9-5-7(1-2-8(9)14)19-6-15-17-18-19/h1-6H,(H,16,20)
Standard InChI Key HENMKFBGUGHBGR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=C(O3)Br)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₂H₇BrClN₅O₂ and a molecular weight of 368.57 g/mol . Its structure combines a brominated furan ring linked via a carboxamide group to a chlorophenyl moiety bearing a 1H-tetrazol-1-yl substituent. The SMILES notation (O=C(Nc1cc(-n2cnnn2)ccc1Cl)c1ccc(Br)o1) highlights the spatial arrangement of functional groups, which are critical for its interactions with biological targets .

Crystallographic and Spectroscopic Data

X-ray crystallography and NMR studies of analogous tetrazole-containing compounds reveal planar aromatic systems with dihedral angles between the furan and phenyl rings influencing binding affinity . The tetrazole ring’s electron-rich nature facilitates hydrogen bonding and π-π stacking, while the bromine and chlorine atoms contribute to hydrophobic interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of the Tetrazole Ring: Cycloaddition of nitriles with sodium azide in the presence of a catalyst (e.g., ZnBr₂ or Pd/Co nanoparticles) under microwave irradiation yields the tetrazole moiety .

  • Coupling Reactions: Amidation of 5-bromofuran-2-carboxylic acid with 2-chloro-5-(1H-tetrazol-1-yl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) forms the carboxamide linkage .

Key Reaction Conditions:

  • Temperature: 0–40°C

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF)

  • Catalysts: Calcium hydroxide for methylation steps

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (0.0723 mg/mL in water) but soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine moiety. Storage at -20°C in amber vials is recommended .

Spectroscopic Profiles

TechniqueKey Data
¹H NMRδ 8.96 (d, 1H, tetrazole), 8.35 (dd, 1H, phenyl), 7.62 (s, 1H, furan)
IR1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring)
MS (ESI+)m/z 369.0 [M+H]⁺

Applications in Drug Development

Patent Landscape

Patents (e.g., WO 01/94342) highlight its use in angiotensin II receptor antagonists and EGFR inhibitors . Modifications at the tetrazole N1-position or furan bromination site are explored to enhance bioavailability .

Prodrug Formulations

Ester prodrugs (e.g., methyl- or ethyl-carboxylates) improve oral absorption, with Cmax values increasing by 3-fold in rodent models .

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